Cas no 2060040-33-5 (propyl (chloromethyl)(ethyl)phosphinate)

propyl (chloromethyl)(ethyl)phosphinate 化学的及び物理的性質
名前と識別子
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- Phosphinic acid, P-(chloromethyl)-P-ethyl-, propyl ester
- propyl (chloromethyl)(ethyl)phosphinate
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- MDL: MFCD30477198
- インチ: 1S/C6H14ClO2P/c1-3-5-9-10(8,4-2)6-7/h3-6H2,1-2H3
- InChIKey: ZKJKHKVTHXEZLS-UHFFFAOYSA-N
- ほほえんだ: P(CCl)(CC)(OCCC)=O
propyl (chloromethyl)(ethyl)phosphinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319554-5g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 5g |
$4349.0 | 2023-09-05 | ||
Enamine | EN300-319554-0.05g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 0.05g |
$1261.0 | 2023-09-05 | ||
Enamine | EN300-319554-2.5g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 2.5g |
$2940.0 | 2023-09-05 | ||
Enamine | EN300-319554-1.0g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-319554-10g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 10g |
$6450.0 | 2023-09-05 | ||
Enamine | EN300-319554-5.0g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 5.0g |
$4349.0 | 2023-02-24 | ||
Enamine | EN300-319554-0.5g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 0.5g |
$1440.0 | 2023-09-05 | ||
Enamine | EN300-319554-0.1g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 0.1g |
$1320.0 | 2023-09-05 | ||
Enamine | EN300-319554-10.0g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 10.0g |
$6450.0 | 2023-02-24 | ||
Enamine | EN300-319554-0.25g |
propyl (chloromethyl)(ethyl)phosphinate |
2060040-33-5 | 0.25g |
$1381.0 | 2023-09-05 |
propyl (chloromethyl)(ethyl)phosphinate 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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propyl (chloromethyl)(ethyl)phosphinateに関する追加情報
Professional Introduction to Propyl (chloromethyl)(ethyl)phosphinate (CAS No. 2060040-33-5)
Propyl (chloromethyl)(ethyl)phosphinate, a compound with the chemical formula C₇H₁₃ClO₃P, is a significant molecule in the field of organophosphorus chemistry. This compound, identified by its unique CAS number 2060040-33-5, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in pharmaceutical research. The structure of this phosphinate derivative features a propyl group, a chloromethyl moiety, and an ethyl group attached to a central phosphorus atom, which contributes to its reactivity and utility in various chemical transformations.
The synthesis of propyl (chloromethyl)(ethyl)phosphinate involves meticulous steps to ensure high purity and yield. The process typically begins with the reaction of phosphorus trichloride with appropriate alcohols and amines to form the phosphinate intermediate. Subsequent functionalization with chloromethyl groups introduces additional reactivity, making the compound a valuable intermediate in organic synthesis. The precise control of reaction conditions is crucial to avoid side products, which could compromise the integrity of the final product.
In recent years, propyl (chloromethyl)(ethyl)phosphinate has been explored for its potential applications in pharmaceutical development. Its unique structural features make it a promising candidate for designing novel bioactive molecules. Research has indicated that this compound may exhibit properties conducive to drug discovery, particularly in the inhibition of specific enzymatic pathways. For instance, studies have suggested that derivatives of this phosphinate can interact with target proteins, potentially leading to the development of new therapeutic agents.
The role of propyl (chloromethyl)(ethyl)phosphinate in medicinal chemistry is further highlighted by its ability to serve as a building block for more complex molecules. Chemists have leveraged its reactivity to create libraries of compounds for high-throughput screening, a common strategy in drug discovery pipelines. The introduction of diverse functional groups allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical factors in determining the efficacy and safety of potential drugs.
Advances in computational chemistry have also enhanced the understanding of propyl (chloromethyl)(ethyl)phosphinate's behavior. Molecular modeling techniques enable researchers to predict how this compound might interact with biological targets, providing insights into its pharmacological potential. These simulations are invaluable for guiding experimental design and optimizing synthetic routes. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and increase the likelihood of identifying lead compounds for further development.
The chemical industry has also recognized the value of propyl (chloromethyl)(ethyl)phosphinate as a specialty chemical. Its applications extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, for example, phosphinate derivatives are being investigated for their potential as herbicides or fungicides due to their ability to disrupt essential metabolic pathways in pests. Similarly, in materials science, this compound has been explored for its role in synthesizing polymers with unique properties.
Environmental considerations are another critical aspect when evaluating propyl (chloromethyl)(ethyl)phosphinate. Efforts have been made to develop sustainable synthetic methods that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize processes, ensuring that the production of this compound aligns with broader sustainability goals. Additionally, researchers are studying its degradation pathways to understand how it behaves in various environmental compartments, which is essential for assessing its ecological footprint.
The future prospects for propyl (chloromethyl)(ethyl)phosphinate are promising, driven by ongoing research and technological advancements. As our understanding of its properties and reactivity deepens, new applications are likely to emerge. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into practical solutions. By fostering innovation and interdisciplinary approaches, the full potential of this compound can be realized across multiple sectors.
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